An In-depth Technical Guide to the Physical Properties of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate
An In-depth Technical Guide to the Physical Properties of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate
This technical guide provides a comprehensive overview of the physical properties of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective handling, application, and analysis.
Introduction
(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate, also known as Boc-L-phenylalaninonitrile, is a protected amino nitrile derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the nitrile functionality make it a versatile intermediate for the synthesis of various pharmaceutical agents and complex organic molecules. Its chirality is a key feature, often crucial for the biological activity of the final products. A precise understanding of its physical properties is paramount for its use in synthetic protocols, ensuring reproducibility and scalability.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental data for this specific enantiomer is not widely published. The subsequent sections will detail the methodologies for the experimental verification of these properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [1] |
| Molecular Weight | 246.31 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar organic compounds |
| Melting Point | 114-115 °C | [1] |
| Boiling Point | 424 °C (predicted) | [1] |
| Density | 1.107 g/cm³ (predicted) | [1] |
| CAS Number | 99281-90-0 | [1] |
Molecular Structure and Chirality
The molecular structure of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is central to its chemical behavior and physical properties. The diagram below illustrates the connectivity of the atoms and the stereochemistry at the chiral center.
Caption: 2D structure of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate.
The "(S)" designation indicates the stereochemical configuration at the carbon atom bonded to the nitrile, the phenylmethyl group, and the carbamate nitrogen. This specific spatial arrangement is critical for its intended use in stereoselective syntheses.
Solubility Characteristics
The solubility of a compound is a critical parameter for its purification, reaction setup, and formulation. Based on the principle of "like dissolves like," the solubility profile of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate can be predicted. The presence of the large nonpolar phenyl and tert-butyl groups suggests that the compound will be largely insoluble in water. Conversely, the presence of polar carbamate and nitrile groups, along with its overall organic nature, indicates good solubility in a range of organic solvents.
Qualitative Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble in water, sparingly soluble in alcohols | The large hydrophobic regions (phenyl and t-butyl) dominate over the polar functional groups, limiting solubility in highly polar protic solvents like water. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the carbamate and nitrile groups, while also accommodating the nonpolar parts of the molecule. |
| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the carbamate and nitrile groups will limit solubility in purely nonpolar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol is recommended.
Objective: To determine the solubility of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate in various organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate
-
A selection of organic solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol, toluene, hexanes)
-
Analytical balance
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Vials with screw caps
-
Vortex mixer
-
Constant temperature water bath or incubator
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Micropipettes
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Filtration apparatus (e.g., syringe filters)
Procedure:
-
Add a known excess amount of the compound to a vial.
-
Add a measured volume of the chosen solvent to the vial.
-
Seal the vial and place it in a constant temperature bath.
-
Agitate the mixture using a vortex mixer for a set period to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed at the constant temperature for any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette, ensuring no solid particles are transferred.
-
Filter the withdrawn supernatant to remove any remaining micro-particles.
-
Evaporate the solvent from the filtered supernatant and accurately weigh the remaining solid.
-
Calculate the solubility in mg/mL or mol/L.
This self-validating system ensures that a saturated solution is achieved and accurately measured, providing reliable quantitative solubility data.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for the structural confirmation and purity assessment of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃):
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~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl group.
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~5.0-5.2 ppm (broad singlet, 1H): NH proton of the carbamate. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
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~4.8-5.0 ppm (multiplet, 1H): The methine proton (CH) at the chiral center.
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~3.0-3.2 ppm (multiplet, 2H): The methylene protons (CH₂) adjacent to the phenyl group.
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~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
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~155 ppm: Carbonyl carbon of the carbamate.
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~135 ppm: Quaternary aromatic carbon.
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~127-129 ppm: Aromatic CH carbons.
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~118 ppm: Nitrile carbon.
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~80 ppm: Quaternary carbon of the tert-butyl group.
-
~50 ppm: Methine carbon at the chiral center.
-
~40 ppm: Methylene carbon.
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~28 ppm: Methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3]
-
Ensure the sample is fully dissolved; if not, sonication may be required. The solution should be free of any particulate matter.[2]
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: A plausible synthetic route to the target compound.
This multi-step synthesis requires careful control of reaction conditions to ensure good yields and to avoid racemization of the chiral center. Purification at each step, typically by column chromatography or recrystallization, is essential to obtain a high-purity final product.
Conclusion
(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is a valuable chiral intermediate with well-defined, albeit not extensively published, physical properties. This guide has provided a summary of its known characteristics, predicted spectroscopic data, and detailed, field-proven methodologies for their experimental determination. By following the outlined protocols, researchers can confidently verify the identity and purity of their material, ensuring the integrity and success of their synthetic endeavors. The provided experimental workflows are designed to be self-validating, promoting a high standard of scientific rigor.
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